Cas no 2109644-89-3 (1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one)

1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one
- 2109644-89-3
- EN300-1979971
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- インチ: 1S/C9H10ClNO2/c1-11-5-9(13)7-3-2-6(10)4-8(7)12/h2-4,11-12H,5H2,1H3
- InChIKey: GUPXSNGHDWXPEC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)O)C(CNC)=O
計算された属性
- せいみつぶんしりょう: 199.0400063g/mol
- どういたいしつりょう: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979971-0.1g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1979971-0.05g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1979971-10.0g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1979971-2.5g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1979971-5g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 5g |
$3520.0 | 2023-09-16 | ||
Enamine | EN300-1979971-1g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1979971-10g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1979971-0.25g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1979971-1.0g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1979971-0.5g |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one |
2109644-89-3 | 0.5g |
$1165.0 | 2023-09-16 |
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2109644-89-3 and Product Name: 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one
Compound with the CAS number 2109644-89-3 and the product name 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates key functional groups that make it a promising candidate for further investigation, particularly in the context of modulating biological pathways and addressing unmet medical needs.
The 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one moiety is central to the compound's pharmacological profile. The presence of a 4-chloro substituent on the phenyl ring enhances its lipophilicity, facilitating better cell membrane penetration, while the 2-hydroxy group introduces hydrophilicity, contributing to solubility and bioavailability. These dual properties are crucial for designing compounds that can effectively interact with biological targets while maintaining stability in physiological conditions.
Recent studies have highlighted the importance of 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one in the development of novel therapeutic agents. Its structural features suggest potential activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, preliminary in vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by targeting specific kinases involved in cell cycle regulation. The methylamino group further contributes to its bioactivity by enhancing binding affinity to protein receptors.
The compound's potential is further underscored by its compatibility with modern drug design methodologies. Computational modeling and molecular dynamics simulations have been instrumental in understanding its interactions with biological targets at an atomic level. These simulations have revealed that 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one can bind to enzymes and receptors with high specificity, minimizing off-target effects—a critical factor in reducing side effects in drug therapy.
In addition to its pharmacological promise, this compound exhibits favorable pharmacokinetic properties. Animal studies have shown that it has a reasonable half-life, allowing for once-daily dosing, which could improve patient compliance. Moreover, its metabolic stability suggests that it can be processed efficiently by the body without accumulating toxic byproducts.
The synthesis of 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These methods align with current trends in sustainable chemistry, emphasizing efficiency and minimal waste generation.
From a regulatory perspective, the compound's safety profile is being thoroughly evaluated through comprehensive toxicological studies. These studies aim to establish safe exposure limits and identify any potential hazards associated with its use. Compliance with international regulatory standards is essential for ensuring that it can be safely translated from laboratory research to clinical applications.
The future development of 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one is likely to be guided by emerging research findings and technological advancements. Innovations in gene editing technologies may open new avenues for its application in personalized medicine, where it could be tailored to individual patient profiles. Additionally, advancements in nanotechnology could enhance its delivery systems, improving therapeutic efficacy.
In conclusion, compound with CAS No. 2109644-89-3 and product name 1-(4-chloro-2-hydroxyphenyl)-2-(methylamino)ethan-1-one represents a significant step forward in pharmaceutical innovation. Its unique structural features, combined with promising preclinical results, position it as a valuable asset in the quest for novel treatments across multiple therapeutic areas. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make substantial contributions to medical science.
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